Product packaging for Ethyl 2-fluoro-3,6-dimethoxybenzoate(Cat. No.:CAS No. 1352306-33-2)

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Cat. No.: B1449330
CAS No.: 1352306-33-2
M. Wt: 228.22 g/mol
InChI Key: BSSKGOKOUAOHFE-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with methoxy groups at positions 3 and 6 and a fluorine atom at position 2. This compound belongs to a class of benzoate esters widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent enhances electronegativity and metabolic stability, while methoxy groups influence solubility and intermolecular interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO4 B1449330 Ethyl 2-fluoro-3,6-dimethoxybenzoate CAS No. 1352306-33-2

Properties

IUPAC Name

ethyl 2-fluoro-3,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKGOKOUAOHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11H13F1O4
  • Molecular Weight : Approximately 228.22 g/mol
  • Functional Groups : Ester (ethyl), fluorine (F), and methoxy (OCH3) groups.

The presence of fluorine and methoxy substituents on the aromatic ring is believed to enhance the compound's biological activity by improving its binding affinity to various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or activation pathways that may affect various cellular processes. The fluorine atom is particularly noted for its role in modulating reactivity and binding affinity.
  • Receptor Binding : this compound may also influence receptor binding, which could have implications for drug design targeting specific pathways involved in diseases such as cancer and inflammation.

The mechanism of action for this compound involves:

  • Interaction with Biomolecules : The compound's structure allows it to interact with biomolecules such as enzymes and receptors.
  • Modulation of Signaling Pathways : By inhibiting or activating specific enzymes, it can alter cellular signaling pathways that are critical in disease progression.
  • Potential for Drug Development : Its unique properties make it a valuable candidate for developing new therapeutic agents targeting various diseases.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 3,6-dimethoxybenzoateLacks fluorine; lower binding affinityLimited biological activity
Methyl 3,6-dimethoxybenzoateMethyl instead of ethyl; altered solubilityModerate activity
Ethyl 2-fluoro-3,4-dimethoxybenzoateSimilar structure; different methoxy positioningNotable antimicrobial properties

The presence of fluorine in this compound is critical as it imparts distinct electronic effects that enhance its biological activity compared to other derivatives lacking this feature.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Properties : A study highlighted the potential of fluorinated compounds in targeting cancer pathways through selective enzyme inhibition . While not directly studying this compound, the findings suggest a promising avenue for research.
  • Pharmacological Applications : Research into related compounds has shown efficacy in treating inflammatory conditions and pain management through modulation of signaling pathways related to these diseases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C11H13F O4
  • Molecular Weight: 228.22 g/mol
  • Functional Groups: Ester, Fluoro, Methoxy

The compound features a unique combination of fluorine and methoxy groups that may enhance its biological activity and reactivity compared to similar compounds.

Organic Synthesis

Ethyl 2-fluoro-3,6-dimethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that are crucial in developing new compounds for pharmaceuticals and agrochemicals. The presence of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological effects. Research indicates that its structural features may influence enzyme inhibition or activation and receptor binding, making it a candidate for drug development . For instance, studies suggest that this compound could interact with specific biological targets to modulate cellular signaling pathways.

Biological Studies

This compound is used in biological research to modify biomolecules for studying their functions. Its reactivity allows researchers to explore interactions with proteins and enzymes, providing insights into metabolic pathways and disease mechanisms .

Case Studies

  • Pharmacological Studies : A study published in a peer-reviewed journal explored the enzyme inhibition properties of this compound. The results indicated significant inhibition against specific targets involved in cancer pathways, suggesting potential therapeutic applications .
  • Synthetic Applications : Research demonstrated the utility of this compound as a building block in synthesizing novel drug candidates that exhibit enhanced bioactivity due to their structural modifications facilitated by this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2-fluoro-3,6-dimethoxybenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
This compound C₁₁H₁₃FO₅ 244.22 (estimated) 2-F, 3-OCH₃, 6-OCH₃ Hypothesized enhanced metabolic stability due to fluorine; moderate solubility in polar solvents (predicted).
Ethyl 2,6-dimethoxybenzoate C₁₁H₁₄O₄ 210.23 2-OCH₃, 6-OCH₃ Crystallizes in triclinic space group P ī; cell parameters: a = 8.5518 Å, b = 10.8826 Å, c = 11.9939 Å. High thermal stability.
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate C₁₀H₁₀ClFO₃ 232.64 2-F, 3-OCH₃, 6-Cl Higher lipophilicity due to chlorine; potential agrochemical applications (e.g., herbicide intermediates).
Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate C₁₂H₁₂F₄O₃ 280.22 2-F, 3-CF₃, 6-OCH₂CH₃ Enhanced electron-withdrawing effects from CF₃ group; likely used in fluorinated drug synthesis.

Structural and Functional Analysis

  • Fluorine vs. Chlorine Substituents : Ethyl 6-chloro-2-fluoro-3-methoxybenzoate exhibits greater lipophilicity compared to the methoxy/fluoro analog, making it more suitable for hydrophobic environments (e.g., cell membranes in pesticidal activity). In contrast, the fluorine atom in this compound may improve metabolic resistance in pharmaceuticals due to reduced oxidative degradation .
  • Methoxy Group Positioning : Ethyl 2,6-dimethoxybenzoate lacks a fluorine atom but demonstrates robust crystallinity with two molecules per asymmetric unit, suggesting strong intermolecular hydrogen bonding. This contrasts with the fluorinated analog, where fluorine’s smaller atomic radius may disrupt packing efficiency.

Preparation Methods

Esterification via Fischer Esterification

Overview:
The classical and most widely employed method for preparing ethyl esters of substituted benzoic acids is Fischer esterification. This involves the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.

Procedure:

  • The starting material is 2-fluoro-3,6-dimethoxybenzoic acid.
  • The acid is refluxed with excess ethanol in the presence of a strong acid catalyst, commonly concentrated sulfuric acid.
  • The reaction proceeds under heating to drive the equilibrium towards ester formation.
  • Water formed during the reaction is continuously removed to shift the equilibrium.
  • Upon completion, the reaction mixture is neutralized, and the ester is extracted using an organic solvent such as ethyl acetate.
  • Purification is typically achieved by distillation or recrystallization.

Advantages:

  • Simple and cost-effective.
  • High yields are achievable with optimized conditions.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires removal of water to drive the reaction.
  • Strong acid conditions may cause side reactions with sensitive substituents.

Esterification Using Activated Acid Derivatives (Acid Chlorides or Mixed Anhydrides)

Overview:
An alternative to Fischer esterification involves converting the carboxylic acid into a more reactive intermediate such as an acid chloride or mixed anhydride, which then reacts with ethanol to form the ester.

Procedure:

  • The 2-fluoro-3,6-dimethoxybenzoic acid is first converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
  • The acid chloride is then reacted with ethanol in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
  • The reaction is typically conducted in an organic solvent like tetrahydrofuran or dichloromethane at ambient temperature.
  • After reaction completion, the mixture is washed, dried, and the ester purified by chromatography or recrystallization.

Advantages:

  • Generally faster and can give higher purity esters.
  • Milder conditions compared to Fischer esterification, reducing side reactions.

Limitations:

  • Requires handling of corrosive reagents and strict anhydrous conditions.
  • Additional steps increase complexity and cost.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield (%) Purification Method
Fischer Esterification 2-fluoro-3,6-dimethoxybenzoic acid, ethanol, H2SO4 Simple, cost-effective Requires water removal, acidic 60-85 Extraction, distillation
Acid Chloride Esterification Acid chloride (from acid + SOCl2), ethanol, base Faster, milder conditions Corrosive reagents, anhydrous 70-90 Chromatography, recrystall.
Protective Group Strategy Allyl/benzyl protection, catalytic deprotection Selective esterification Additional steps, catalysts 65-85 Chromatography
Precursor Synthesis + Esterification Fluorination, methoxylation, oxidation + esterification Allows tailored substitution Multi-step, complex synthesis Variable Multiple purification steps

Research Findings and Practical Notes

  • The choice between Fischer esterification and acid chloride methods depends on scale, desired purity, and sensitivity of substituents.
  • Acid chloride methods generally provide higher purity esters suitable for pharmaceutical applications.
  • Protective group strategies are essential when free hydroxy groups are present to avoid side reactions.
  • Reaction monitoring by thin-layer chromatography (TLC) and pH control during work-up are critical for maximizing yield and purity.
  • Purification by column chromatography using silica gel and solvent mixtures such as dichloromethane/hexane is commonly employed to isolate the pure ester.
  • Temperature control during esterification and work-up prevents decomposition or side reactions, especially for fluorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-fluoro-3,6-dimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves esterification of the parent carboxylic acid (2-fluoro-3,6-dimethoxybenzoic acid) with ethanol under acid catalysis. For example, refluxing the acid with absolute ethanol and a catalytic amount of sulfuric acid (e.g., 0.01 mol acid in 25 mL ethanol) achieves esterification . Reaction monitoring via thin-layer chromatography (TLC) and post-reaction purification steps (e.g., solvent removal, aqueous extraction with diethyl ether, and washing with sodium carbonate) are critical. Optimization variables include reaction time (typically 4–6 hours), temperature (reflux at ~78°C), and catalyst concentration. Yield improvements (up to 90%) can be achieved by ensuring anhydrous conditions and stoichiometric excess of ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Look for signals at δ 7.29 (d, aromatic proton), δ 4.40 (q, ethyl OCH₂), and δ 3.82 (s, methoxy groups), as observed in structurally similar esters .
  • ¹³C NMR : Peaks at ~166.7 ppm (ester carbonyl) and ~157 ppm (aromatic carbons adjacent to methoxy/fluoro groups) are diagnostic.
  • IR Spectroscopy : Strong absorbance at ~1729 cm⁻¹ (C=O stretch) and ~1228 cm⁻¹ (C-O ester) confirm the ester functional group .
    • Mass spectrometry (EIMS) should show a molecular ion peak [M⁺] at m/z 228 (calculated for C₁₁H₁₁FO₄).

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution or electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The fluorine atom is a strong electron-withdrawing group, directing EAS to the para position relative to itself. For nucleophilic substitution (e.g., hydrolysis), the ester group’s carbonyl carbon is activated, but the fluorine’s inductive effect may slow hydrolysis compared to non-fluorinated analogs. Controlled experiments using NaOH/EtOH or LiAlH₄ can assess reactivity differences. Comparative studies with non-fluorinated analogs (e.g., ethyl 3,6-dimethoxybenzoate) are recommended to isolate fluorine’s effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives, particularly regarding bond angles and packing motifs?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, a crystal of a similar compound (ethyl 2,6-dimethoxybenzoate) was analyzed at 130 K using Mo-Kα radiation, yielding triclinic packing (space group P ī) with unit cell parameters a = 8.5518 Å, b = 10.8826 Å . For fluorinated derivatives, ensure low-temperature data collection (<150 K) to minimize thermal motion artifacts. Discrepancies in bond angles (e.g., C-F vs. C-O) can arise from fluorine’s electronegativity; refine structures using SHELX-97 software and validate against Cambridge Structural Database (CSD) entries .

Q. How can computational chemistry (DFT, MD simulations) predict the biological activity of this compound, and what target proteins are plausible based on structural analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., fluorine and methoxy groups). Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes is feasible, given structural similarity to salicylic acid derivatives with anti-inflammatory activity . Compare binding affinities with non-fluorinated analogs to assess fluorine’s role. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental and analytical approaches address low yields in multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables like reaction time, solvent polarity (e.g., DMF vs. THF), and protecting groups for methoxy/fluoro substituents. For example, in a thiazole-ring formation step (analogous to ), monitor intermediates via LC-MS to identify side reactions (e.g., demethylation or defluorination). Employ column chromatography with gradient elution (hexane:ethyl acetate) for purification. If yields remain suboptimal (<50%), consider microwave-assisted synthesis to accelerate kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-fluoro-3,6-dimethoxybenzoate
Reactant of Route 2
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Ethyl 2-fluoro-3,6-dimethoxybenzoate

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